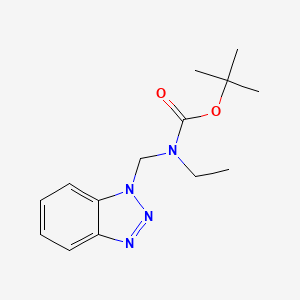

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate

Description

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate is a synthetic carbamate derivative featuring a benzotriazole moiety and a tert-butyloxycarbonyl (Boc) protecting group. The core structure comprises:

- A tert-butyl carbamate group, widely used in organic synthesis to protect amines during multi-step reactions.

- A 1H-1,2,3-benzotriazol-1-ylmethyl group, which may act as a leaving group or participate in nucleophilic substitution reactions.

- An ethylamine backbone, which can be modified with various substituents to tailor reactivity and physicochemical properties.

This compound is likely employed as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the Boc group’s acid-labile nature for selective deprotection .

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-5-17(13(19)20-14(2,3)4)10-18-12-9-7-6-8-11(12)15-16-18/h6-9H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABFNFPTRRCKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-ethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate can be effective against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups enhances their activity against both Gram-positive and Gram-negative bacteria .

Antiparasitic Properties

Benzotriazole derivatives have also demonstrated antiparasitic effects. For example, certain derivatives were found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The structural modifications in benzotriazoles can lead to enhanced efficacy against protozoan parasites .

Anticancer Potential

There is emerging evidence that benzotriazole-containing compounds may possess anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

UV Stabilizers

Benzotriazoles are widely utilized as UV absorbers in polymers and coatings due to their ability to absorb ultraviolet radiation and prevent degradation of materials. This application is particularly relevant in the production of plastics, where stability under sunlight exposure is critical .

Corrosion Inhibitors

The compound's ability to interact with metal ions makes it a candidate for use as a corrosion inhibitor in various industrial applications. Its effectiveness stems from its capacity to form protective layers on metal surfaces, thereby reducing corrosion rates.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Swamy et al. (2006) | Antimicrobial Activity | Demonstrated that benzotriazole derivatives showed potent activity against multiple bacterial strains. |

| Becerra et al. (2020) | Antiparasitic Activity | Found that specific benzotriazole derivatives inhibited Trypanosoma cruzi growth effectively. |

| Ewa's Group (2021) | Anticancer Activity | Reported that modified benzotriazoles induced apoptosis in cancer cell lines through kinase inhibition. |

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in the observed biological activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity: Ethyl and 2-methylpropyl substituents yield moderate lipophilicity, suitable for reactions in common organic solvents (e.g., dichloromethane or THF). Aromatic groups (phenylethyl, pyridinylmethyl) enhance hydrophobicity, which may improve membrane permeability in drug candidates but reduce aqueous solubility .

Steric and Electronic Effects :

Research Findings and Case Studies

- Phenylethyl Derivative (CAS 681443-10-7) : Demonstrated utility in peptide coupling reactions, with the aromatic group improving crystallinity for X-ray structure determination using SHELX software .

- Dimethoxyphenylethyl Derivative (CAS 1131148-61-2): Showed enhanced stability in basic media compared to non-methoxy analogs, attributed to electron-donating methoxy groups .

Biological Activity

Introduction

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate is a compound that has garnered attention for its potential biological activities. The structural features of this compound, particularly the presence of the benzotriazole moiety, contribute to its diverse biological effects, which include antimicrobial, antifungal, and antiparasitic activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.281 g/mol. The compound features a tert-butyl group, an ethyl carbamate group, and a benzotriazole ring, which is known for its versatile biological behavior.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O2 |

| Molecular Weight | 248.281 g/mol |

| CAS Number | 305860-41-7 |

Antimicrobial Activity

Research indicates that compounds containing benzotriazole moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzotriazole can effectively inhibit the growth of various bacterial strains. In particular:

- Bacterial Strains Tested : Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa.

In one study, compounds similar to this compound demonstrated potent antibacterial activity against E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antifungal Activity

The compound also shows promise as an antifungal agent. Research has highlighted that benzotriazole derivatives can exhibit antifungal properties against various fungi:

- Fungal Strains Tested : Candida albicans, Aspergillus niger.

For instance, certain derivatives displayed MIC values ranging from 12.5 to 25 μg/ml against Candida albicans, indicating strong antifungal potential .

Antiparasitic Activity

The antiparasitic effects of benzotriazole-containing compounds have been documented as well. A notable case involved testing against protozoan parasites such as Trypanosoma cruzi. The findings revealed that some benzotriazole derivatives demonstrated dose-dependent growth inhibition against both epimastigote and trypomastigote forms of the parasite . Specifically:

- In vitro Studies : Concentrations of 50 μg/mL resulted in over 95% mortality in trypomastigotes.

This suggests that the compound may hold therapeutic potential for treating parasitic infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Benzotriazoles are known to inhibit specific enzymes critical for microbial survival.

- Disruption of Cell Membranes : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.

- Interference with DNA Synthesis : Compounds in this class may interfere with nucleic acid synthesis in pathogens.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several benzotriazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of benzotriazole derivatives against Aspergillus species. The study found that modifications to the benzotriazole structure enhanced antifungal potency significantly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, 1H-benzotriazole derivatives can react with bromomethyl intermediates (e.g., 2-bromomethylisoindole-1,3-dione) in the presence of a base like triethylamine. The reaction is typically conducted in anhydrous ethanol under reflux, followed by purification via column chromatography .

- Key Considerations : Optimize reaction time and temperature to avoid side products. Use inert atmospheres (N₂/Ar) to prevent moisture sensitivity.

Q. Which spectroscopic techniques are used for characterizing this compound?

- Methodology :

- ¹H NMR : Peaks for tert-butyl (δ ~1.2–1.4 ppm), benzotriazole (aromatic protons δ ~7.5–8.5 ppm), and carbamate (NH δ ~5.0–6.0 ppm) are critical. Example data from a related benzotriazole derivative: δ 7.52 (1H, d, J = 1.2 Hz, benzotriazole), δ 1.34 (9H, s, tert-butyl) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ = 424.2 for a structurally similar compound) .

- Data Table :

| Group | ¹H NMR Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl | 1.34 | Singlet (9H) |

| Benzotriazole | 7.52–8.18 | Multiplet |

| Carbamate NH | 5.46 | Broad singlet |

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Wear gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Refrigerate (2–8°C) in airtight containers. Avoid exposure to moisture and electrostatic discharge .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo Kα radiation, λ = 0.71073 Å) at low temperatures (113 K) to minimize thermal motion .

- Refinement : Employ SHELXL for structure refinement. Key parameters include R factor (<0.06) and data-to-parameter ratio (>15:1) .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.055 |

| C–O bond length | 1.201(2) Å |

Q. What challenges arise in refining the crystal structure using SHELX software?

- Methodology :

- Modeling Disorder : For flexible moieties (e.g., tert-butyl groups), use PART and AFIX commands to model rotational disorder .

- Hydrogen Bonding : Identify intramolecular interactions (e.g., C–H⋯O bonds) to stabilize conformation. SHELXL’s HTAB command automates hydrogen bond analysis .

- Troubleshooting : Poor resolution data may require constraints (DFIX, DANG) for bond lengths/angles.

Q. How do hydrogen bonding interactions influence the solid-state conformation?

- Methodology : Analyze intermolecular interactions via Mercury or Olex2. For example, intramolecular C–H⋯O bonds (2.50–2.70 Å) in benzotriazole derivatives enforce planar arrangements of heterocycles, impacting packing efficiency .

- Impact : Stabilized conformations may affect solubility or reactivity in downstream applications.

Methodological Notes

- Synthesis Optimization : Diastereoselective reactions (e.g., α-amidoalkylation) can improve yield. Use chiral catalysts or auxiliaries for enantiomeric control .

- Spectroscopic Pitfalls : Overlapping signals in ¹H NMR (e.g., benzotriazole vs. aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.